T-1105

Descripción

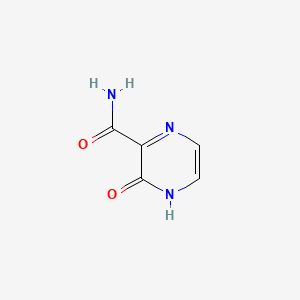

Structure

3D Structure

Propiedades

IUPAC Name |

2-oxo-1H-pyrazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H2,6,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPBAPFUXAADQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203888 | |

| Record name | 3-Oxo-3,4-dihydropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55321-99-8 | |

| Record name | 2-Pyrazinecarboxamide, 3,4-dihydro-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055321998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55321-99-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Oxo-3,4-dihydropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxypyrazine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRAZINECARBOXAMIDE, 3,4-DIHYDRO-3-OXO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R3A375F7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

T-1105: A Deep Dive into its Antiviral Mechanism of Action Against RNA Viruses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

T-1105, the non-fluorinated analog of Favipiravir (T-705), is a broad-spectrum antiviral agent with demonstrated activity against a range of RNA viruses. Its mechanism of action, centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), is multifaceted and subject to ongoing research. This technical guide synthesizes the current understanding of this compound's core mechanism, detailing its intracellular activation, interaction with the viral replication machinery, and the downstream consequences for the virus. This document provides a comprehensive overview of the quantitative data, experimental protocols used to elucidate its function, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: A Dual Approach to Viral Inhibition

This compound is a prodrug, meaning it requires conversion within the host cell to its active form. This active metabolite, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP), directly targets the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of most RNA viruses and absent in host cells, providing a degree of selective toxicity.[1][2][3] The interaction of this compound-RTP with the viral RdRp is understood to proceed via two primary, non-mutually exclusive mechanisms: lethal mutagenesis and chain termination .

Intracellular Activation Pathway

The transformation of this compound to its active triphosphate form is a critical prerequisite for its antiviral activity and is dependent on host cell enzymes.[4] This multi-step process can be a rate-limiting factor for the drug's efficacy and has been shown to be cell-line dependent.[5][6][7][8]

The activation cascade is as follows:

-

Phosphoribosylation: this compound is converted to this compound-ribofuranosyl-5'-monophosphate (this compound-RMP) by the host enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[4][9] this compound has been reported to be a more efficient substrate for human HGPRT compared to its fluorinated counterpart, T-705.[4]

-

Phosphorylation: Subsequently, cellular kinases phosphorylate this compound-RMP to its diphosphate (B83284) (this compound-RDP) and finally to the active triphosphate (this compound-RTP) form. The conversion of the monophosphate to the diphosphate has been identified as a potential bottleneck in some cell lines.[6][8][9]

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. Cell line-dependent activation and antiviral activity of this compound, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deep Sequencing: Becoming a Critical Tool in Clinical Virology - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of T-1105: A Broad-Spectrum Antiviral Compound

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

T-1105, a non-fluorinated analogue of Favipiravir (T-705), is a potent antiviral compound with a broad spectrum of activity against various RNA viruses.[1][2][3][4] Its discovery stemmed from a comprehensive screening of a chemical library by Toyama Chemical Co., Ltd., which identified it as a promising lead compound against the influenza A virus.[3][5] Subsequent research has elucidated its mechanism of action, which involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[1][2][6] This technical guide provides a detailed overview of the discovery, synthesis, mechanism of action, and antiviral properties of this compound, intended for professionals in the field of drug development and virology.

Discovery and Development

The journey to identify this compound began with a systematic search for novel antiviral agents. Through a plaque reduction assay screening against the influenza A/PR/8/34 virus, this compound emerged as an effective inhibitor.[3][5] This initial success prompted the synthesis and evaluation of its derivatives, leading to the development of related pyrazinecarboxamide compounds, including the well-known Favipiravir (T-705).[3][5] this compound, or 3-hydroxy-2-pyrazinecarboxamide, shares a structural similarity with T-705, with the key difference being the absence of a fluorine atom at the 6-position of the pyrazine (B50134) ring.[1][6]

Mechanism of Action

This compound functions as a prodrug, meaning it is administered in an inactive form and is subsequently converted to its active metabolite within the host cells.[2][4][7] The mechanism of action can be summarized in the following steps:

-

Cellular Uptake: this compound enters the host cell.

-

Metabolic Activation: Inside the cell, host enzymes, including nicotinamide (B372718) mononucleotide adenylyltransferase, convert this compound into its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).[1][2][4]

-

Inhibition of Viral RdRp: this compound-RTP acts as a substrate mimic for purine (B94841) nucleotides (ATP or GTP) and competitively inhibits the viral RNA-dependent RNA polymerase (RdRp).[1][6] This inhibition disrupts the synthesis of viral RNA, thereby halting viral replication.

-

Lethal Mutagenesis: In addition to direct inhibition of RdRp, this compound can be incorporated into the nascent viral RNA strand. This incorporation can lead to mispairing during subsequent rounds of replication, a process known as lethal mutagenesis, which further contributes to the antiviral effect.[1][6]

The efficiency of the metabolic activation of this compound to this compound-RTP can be cell-line dependent.[2][8]

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not as widely published as those for Favipiravir (T-705), the synthetic routes are analogous due to their structural similarity.[1] One common approach for the synthesis of the pyrazinecarboxamide core involves starting from readily available precursors like 2-aminopyrazine.[1] A general synthetic scheme, based on the synthesis of related compounds, is outlined below.

Antiviral Activity and Quantitative Data

This compound has demonstrated a broad spectrum of antiviral activity against various RNA viruses. The following tables summarize the in vitro and in vivo efficacy of this compound from published studies.

In Vitro Antiviral Activity of this compound

| Virus | Cell Line | EC₅₀ (µM) | Reference |

| Chikungunya Virus (Indian Ocean strain 899) | - | 7.0 ± 1 | [1] |

| Dengue Virus | - | 21 ± 0.7 | [1] |

| Zika Virus | Vero | 97.5 ± 6.8 | [1] |

| Parainfluenza-3 Virus | MDCK | 17 | [4] |

| Punta Toro Virus | MDCK | 24 | [4] |

| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | 49 (IC₅₀) | [4] |

Comparison of this compound and T-705 (Favipiravir)

| Parameter | Cell Line | This compound | T-705 (Favipiravir) | Reference |

| EC₅₀ (µM) | ||||

| Chikungunya Virus | - | 7.0 ± 1 | 25 ± 3 | [1] |

| Intracellular RTP Levels (pmol/10⁶ cells) | ||||

| 0.5 mM incubation for 24h | MDCK | 841 | ~210 (4-fold lower) | [1] |

| 1 mM incubation for 24h | MDCK | 1228 | ~307 (4-fold lower) | [1] |

| 0.5 mM incubation for 24h | HEK293T | 65 | Higher than this compound | [1][2] |

| 1 mM incubation for 24h | HEK293T | 171 | Higher than this compound | [1][2] |

| - | A549, Vero | < 50 | Higher than this compound | [1][2] |

In Vivo Efficacy of this compound

| Virus | Animal Model | Dosage | Outcome | Reference |

| Foot-and-mouth disease virus | Pigs | 400 mg/kg/day (oral, 6 days) | Efficiently suppressed clinical signs, reduced viremia and virus shedding. | [1] |

| Foot-and-mouth disease virus | Guinea pigs | 400 mg/kg/day (oral, 5 days) | Prophylactic therapy efficacy comparable to vaccination. | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies used in the evaluation of this compound.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method to determine the concentration of an antiviral compound that inhibits virus-induced cell death.

-

Cell Seeding: Appropriate host cells (e.g., MDCK, Vero) are seeded in 96-well plates to form a confluent monolayer.

-

Virus Infection: Cells are infected with the target virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: Serial dilutions of this compound are added to the infected cells.

-

Incubation: The plates are incubated for a period sufficient for the virus to cause cytopathic effects (CPE) in the untreated control wells.

-

Quantification of Viral Inhibition: The extent of CPE is observed, and cell viability is quantified using methods such as the MTT or XTT assay, which measure mitochondrial activity. The EC₅₀ value, the concentration of the compound that inhibits 50% of the viral CPE, is then calculated.[9][10]

References

- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell line-dependent activation and antiviral activity of this compound, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]

T-1105 as a Favipiravir Analogue: A Technical Guide for Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of T-1105, the non-fluorinated analogue of the broad-spectrum antiviral agent favipiravir (B1662787) (T-705). It is intended for researchers, scientists, and professionals in the field of drug development. This guide details the comparative chemistry, mechanism of action, metabolism, and antiviral activity of this compound. Quantitative data from in vitro and in vivo studies are presented in tabular format for direct comparison. Detailed experimental protocols for key assays and visualizations of critical pathways are included to facilitate further research and development efforts.

Introduction: The Pyrazinecarboxamide Antivirals

Favipiravir (T-705) is a potent, broad-spectrum antiviral agent effective against a wide range of RNA viruses. Its mechanism of action, which involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), has made it a critical tool against influenza and a candidate for treating other severe viral infections.[1][2][3] this compound (3-hydroxypyrazine-2-carboxamide) is a structural analogue of favipiravir, discovered through the screening of a chemical library for anti-influenza activity.[4][5] The primary structural difference is the absence of the fluorine atom at the 6-position of the pyrazine (B50134) ring.

Like its fluorinated counterpart, this compound is a prodrug that requires intracellular conversion to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).[6][7] This active metabolite functions as a purine (B94841) nucleotide mimic, disrupting viral replication.[8] While sharing a common mechanism, studies have revealed significant, cell-line-dependent differences in the metabolic activation and antiviral efficacy of this compound compared to favipiravir, suggesting distinct therapeutic potential and challenges.[6][9]

Mechanism of Action

The antiviral activity of this compound is dependent on its intracellular conversion to the active triphosphate form, this compound-RTP. This process is mediated entirely by host cell enzymes.[9]

-

Phosphoribosylation: this compound is converted to its ribonucleoside monophosphate (this compound-RMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[8][9]

-

Phosphorylation: Cellular kinases subsequently phosphorylate this compound-RMP to the diphosphate (B83284) (this compound-RDP) and finally to the active triphosphate (this compound-RTP) form.[6][10]

-

RdRp Inhibition: The active this compound-RTP is recognized as a purine nucleotide substrate by viral RNA-dependent RNA polymerase (RdRp). Its incorporation into the nascent viral RNA strand can lead to two primary antiviral outcomes:

-

Lethal Mutagenesis: The incorporation of this compound-RTP introduces mutations into the viral genome at a rate that exceeds the virus's error-correction capacity, leading to a non-viable viral progeny.[1][9]

-

Chain Termination: The presence of the analogue in the growing RNA strand can halt further elongation, effectively terminating viral replication.[11]

-

A fourth metabolite, a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) analogue (this compound-RAD), has also been identified, formed by nicotinamide mononucleotide adenylyltransferase, though its contribution to the overall antiviral effect requires further investigation.[6][9]

Comparative Antiviral Activity

The antiviral efficacy of this compound is highly dependent on the cell line used for in vitro evaluation, which is directly linked to the efficiency of its metabolic activation.[10]

Cell Line-Dependent Activation

A critical distinction between this compound and favipiravir lies in their activation efficiency in different cell types. In Madin-Darby Canine Kidney (MDCK) cells, this compound is more efficiently converted to its active RTP form compared to favipiravir, resulting in superior antiviral activity.[6][9] Conversely, in A549 (human lung carcinoma), Vero (monkey kidney epithelial), and HEK293T (human embryonic kidney) cells, the activation of this compound is hindered.[6] This bottleneck appears to be the inefficient conversion of this compound-RMP to this compound-RDP, leading to lower levels of the active triphosphate metabolite and consequently, reduced antiviral potency compared to favipiravir in these cell lines.[6][10]

| Cell Line | This compound-RTP Levels (vs. T-705-RTP) | Relative Antiviral Activity (this compound vs. T-705) | Reference |

| MDCK | Markedly Higher | More Potent | [6][9] |

| A549 | Markedly Lower | Less Potent | [6][9] |

| Vero | Markedly Lower | Less Potent | [6][9] |

| HEK293T | Markedly Lower | Less Potent | [6][9] |

In Vitro Antiviral Spectrum

This compound has demonstrated a broad spectrum of activity against various RNA viruses. The following table summarizes its potency, as measured by 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀).

| Virus | Cell Line | Assay Type | Potency (µM) | Reference |

| Parainfluenza-3 virus | MDCK | - | EC₅₀: 17 | [7] |

| Punta Toro virus | MDCK | - | EC₅₀: 24 | [7] |

| Zika virus (ZIKV) | Vero | - | EC₅₀: 97.5 | [7] |

| Severe fever with thrombocytopenia syndrome virus (SFTSV) | Vero | - | IC₅₀: 49 | [7] |

| Chikungunya virus (CHIKV) | - | CPE Inhibition | EC₅₀: 7.0 ± 1 | [9] |

| Dengue virus (DENV) | - | - | EC₅₀: 21 ± 0.7 | [9] |

| Foot-and-Mouth Disease Virus (FMDV) | - | CPE Inhibition | Strong Inhibition (all 7 serotypes) | [12] |

Note: For comparison, the EC₅₀ of favipiravir against CHIKV in the same study was 25 ± 3 µM, indicating this compound was approximately 3.5-fold more potent in that specific assay system.[9]

In Vivo Efficacy

In vivo studies have confirmed the antiviral potential of this compound. A notable study in domestic pigs evaluated the efficacy of this compound against a porcinophilic strain of Foot-and-Mouth Disease Virus (FMDV).

| Animal Model | Virus | Treatment Protocol | Key Findings | Reference |

| Domestic Pigs | FMDV (serotype O) | 200 mg/kg, orally, twice daily for 6 days | Complete protection from clinical signs of FMD; No detectable infectious virus or viral genes in sera, discharges, or tissues. | [7][12] |

Experimental Protocols

The following sections provide generalized, detailed methodologies for key experiments relevant to the evaluation of this compound. These protocols are based on standard virological and analytical techniques.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced damage and death.[6]

Objective: To determine the 50% effective concentration (EC₅₀) of this compound.

Materials:

-

Susceptible host cells (e.g., MDCK, Vero)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Virus stock of known titer

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., Neutral Red, Crystal Violet, or ATP-based assay like CellTiter-Glo)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Trypsinize and count host cells. Seed 96-well plates with a cell density that will result in an 80-90% confluent monolayer after 18-24 hours of incubation (e.g., 2.5 x 10⁴ cells/well). Incubate at 37°C, 5% CO₂.[7]

-

Compound Dilution: Prepare serial dilutions of this compound in the appropriate infection medium (low serum). Include wells for "cell control" (medium only, no virus or compound) and "virus control" (medium with virus, no compound).

-

Infection: After incubation, remove the growth medium from the cell monolayer. Add the diluted this compound to the appropriate wells.

-

Virus Addition: Add the virus suspension at a predetermined multiplicity of infection (MOI) to all wells except the cell control wells.

-

Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 37°C) in a 5% CO₂ incubator for 48-72 hours, or until 90-100% CPE is observed in the virus control wells.[6]

-

Quantification:

-

Visually inspect plates under a microscope to assess CPE.

-

For quantitative analysis (e.g., using Neutral Red), remove the medium, add the dye solution, and incubate to allow uptake by viable cells.[7]

-

Remove the dye, wash, and add a destaining solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. Determine the EC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay is considered the "gold standard" for quantifying viral infectivity and antiviral efficacy for lytic viruses.[1]

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC₅₀).

Materials:

-

Confluent monolayer of susceptible cells in 6-well or 12-well plates.

-

Virus stock of known titer (in PFU/mL).

-

This compound stock solution.

-

Semi-solid overlay medium (e.g., containing 0.6% Avicel or agarose (B213101) in culture medium).

-

Fixative solution (e.g., 10% formaldehyde).

-

Staining solution (e.g., 0.5% Crystal Violet).

Procedure:

-

Cell Preparation: Seed plates to achieve a 100% confluent monolayer on the day of the experiment.

-

Compound & Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix each compound dilution with a standardized amount of virus (e.g., to yield 50-100 plaques per well). Incubate this mixture at 37°C for 1 hour.[1]

-

Infection: Remove growth medium from the cell monolayers. Add the virus-compound mixtures to the respective wells.

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[1]

-

Overlay Application: Carefully aspirate the inoculum. Gently add the semi-solid overlay medium (containing the corresponding concentration of this compound) to each well. This restricts virus spread to adjacent cells.

-

Incubation: Incubate the plates for 2-5 days (or until plaques are visible) at the optimal temperature.

-

Fixation & Staining: Carefully remove the overlay. Fix the cells with the fixative solution. After fixation, remove the fixative and stain the cell monolayer with Crystal Violet solution, which stains viable cells.

-

Plaque Counting: Wash the plates gently with water to remove excess stain and allow them to air dry. Plaques will appear as clear, unstained zones. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the IC₅₀ value from a dose-response curve.

Analysis of Intracellular this compound-RTP by LC-MS/MS

This method allows for the direct quantification of the active metabolite within cells, which is crucial for understanding the cell-line-dependent efficacy.

Objective: To quantify the concentration of this compound-RTP in cell lysates.

Materials & Equipment:

-

Cell culture flasks and this compound.

-

Methanol-water (70:30, v/v) for cell lysis.

-

Acetonitrile for protein precipitation.

-

Solid-phase extraction (SPE) cartridges (weak anion exchange).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

This compound-RTP analytical standard.

Procedure (based on favipiravir-RTP methodology): [8][10]

-

Cell Culture and Treatment: Culture cells (e.g., MDCK, A549) to a desired density. Treat with a known concentration of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting and Counting: Harvest cells, wash with cold PBS, and determine the precise cell count for normalization.

-

Metabolite Extraction: Lyse the cell pellet with cold methanol-water. Precipitate cellular components with acetonitrile. Centrifuge to pellet debris.

-

Sample Cleanup: Clean the resulting supernatant using weak anion exchange solid-phase extraction to isolate the triphosphate metabolite from other cellular components.

-

LC-MS/MS Analysis:

-

Inject the purified extract into the LC-MS/MS system.

-

Separate the analyte using a suitable column (e.g., reverse-phase C18).

-

Detect and quantify this compound-RTP using multiple reaction monitoring (MRM) in positive or negative ion mode. A specific precursor-to-product ion transition for this compound-RTP must be established.

-

-

Quantification: Calculate the concentration of this compound-RTP in the original sample (e.g., in pmol/10⁶ cells) by comparing the signal to a standard curve generated with the analytical standard.

Conclusion and Future Directions

This compound is a compelling favipiravir analogue with a proven broad-spectrum antiviral activity. Its primary distinction—the cell-line-dependent efficiency of its metabolic activation—presents both opportunities and challenges.[6][10] The enhanced activity of this compound in MDCK cells suggests it could be particularly effective in certain biological contexts or tissues where its activation is favored.[9] However, its poor activation in other common cell lines like Vero and A549 highlights a potential limitation for broader applications.[6]

Future research should focus on:

-

Structure-Activity Relationship: Further exploring modifications to the pyrazine ring to enhance metabolic activation across a wider range of cell types without compromising RdRp inhibition.

-

Prodrug Strategies: Developing nucleoside versions (e.g., T-1106) or other prodrugs of this compound that can bypass the rate-limiting phosphoribosylation step, potentially leading to more consistent intracellular delivery of the active monophosphate form.[8]

-

In Vivo Pharmacokinetics/Pharmacodynamics: Characterizing the tissue distribution and metabolic activation of this compound in relevant animal models to determine which tissues achieve therapeutic concentrations of this compound-RTP.

-

Combination Therapies: Investigating the synergistic potential of this compound with other antiviral agents that have different mechanisms of action.

By addressing these areas, the full therapeutic potential of this compound as a valuable alternative or complement to favipiravir can be elucidated.

References

- 1. benchchem.com [benchchem.com]

- 2. pblassaysci.com [pblassaysci.com]

- 3. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. Preventive effects of quercetin against foot-and-mouth disease virus in vitro and in vivo by inducing type I interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP) in human peripheral mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 12. researchgate.net [researchgate.net]

In vitro antiviral activity of T-1105

An In-Depth Technical Guide to the In Vitro Antiviral Activity of T-1105

Introduction

This compound, the non-fluorinated analogue of T-705 (Favipiravir), is a broad-spectrum antiviral agent that has demonstrated inhibitory activity against a range of RNA viruses.[1][2] Like its counterpart, this compound is a prodrug that requires intracellular conversion to its active triphosphate form to exert its antiviral effect.[1] This document provides a comprehensive overview of the in vitro antiviral activity of this compound, detailing its mechanism of action, summarizing its efficacy against various viral pathogens, and outlining the experimental protocols used for its evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Mechanism of Action

The antiviral activity of this compound is dependent on its intracellular conversion to the active metabolite, this compound ribonucleoside triphosphate (this compound-RTP).[1] This multi-step metabolic activation is a critical determinant of its cell-line-specific efficacy.[1][3]

The key steps in the activation pathway are as follows:

-

Ribosylation: this compound is converted to its ribonucleoside form, T-1106.[4]

-

Phosphorylation: T-1106 undergoes successive phosphorylations to form the monophosphate (RMP), diphosphate (B83284) (RDP), and finally the active triphosphate (RTP) metabolite.[1][4]

The active this compound-RTP functions as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), competing with natural purine (B94841) (ATP or GTP) nucleosides for incorporation into the nascent viral RNA strand.[3][4] This incorporation can lead to lethal mutagenesis, disrupting the integrity of the viral genome and terminating replication.[4]

A significant finding is that the metabolic activation of this compound, particularly the conversion from the monophosphate to the diphosphate form, can be a rate-limiting step in certain cell lines, such as A549, Vero, and HEK293T cells.[1] In contrast, this process is more efficient in MDCK cells, leading to higher levels of the active this compound-RTP and consequently, more potent antiviral activity in this cell line.[1]

Figure 1: Intracellular metabolic activation pathway of this compound.

Quantitative In Vitro Antiviral Activity

The in vitro efficacy of this compound has been evaluated against several RNA viruses. The activity is often cell-line dependent, reflecting differences in metabolic activation.[1] The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

| Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Parainfluenza-3 Virus | N/A | MDCK | 17 | >100 | >5.9 | [2] |

| Punta Toro Virus | N/A | MDCK | 24 | >100 | >4.2 | [2] |

| Zika Virus | SZ01 | Vero | 97.5 | N/A | N/A | [2] |

| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | N/A | Vero | 49 (IC50) | >3* | N/A | [2] |

*Note: For SFTSV, it was reported that this compound did not affect cell viability in the tested range of 0-3 µM; a full CC50 value was not determined.[2]

Experimental Protocols

Standardized in vitro assays are crucial for determining the antiviral activity and cytotoxicity of compounds like this compound. The methodologies described below are based on common practices in the field.

Antiviral Activity Assay (e.g., Plaque Reduction Assay)

The 50% effective concentration (EC50) is determined by measuring the reduction in viral replication in the presence of the compound. A common method is the plaque reduction assay.

Methodology:

-

Cell Seeding: Confluent monolayers of a suitable cell line (e.g., MDCK, Vero) are prepared in multi-well plates.[5]

-

Virus Infection: Cells are infected with a specific multiplicity of infection (MOI) of the target virus and incubated for a set period (e.g., 1-2 hours) to allow for viral adsorption.

-

Compound Treatment: The virus inoculum is removed, and the cells are washed. Cell culture medium containing serial dilutions of this compound is then added.

-

Overlay and Incubation: An overlay medium (e.g., containing agarose (B213101) or methylcellulose) is added to restrict virus spread to adjacent cells, leading to the formation of localized plaques. The plates are incubated for several days until visible plaques are formed.

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet). The number of plaques in wells treated with this compound is counted and compared to the number in untreated (virus control) wells.

-

EC50 Calculation: The EC50 value, the concentration of this compound that reduces the number of plaques by 50% relative to the virus control, is calculated using regression analysis.

Figure 2: General workflow for an in vitro plaque reduction assay.

Cytotoxicity Assay (e.g., MTT Assay)

The 50% cytotoxic concentration (CC50) is determined to assess the compound's toxicity to the host cells. The MTT assay, which measures cell metabolic activity, is a widely used method.[6][7]

Methodology:

-

Cell Seeding: Host cells are seeded in multi-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A "cells only" control (no compound) is included.

-

Incubation: The plates are incubated for a period that typically matches the duration of the antiviral assay (e.g., 2-5 days).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for a further 2-4 hours.[8] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).[7]

-

Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., ~570 nm).

-

CC50 Calculation: The absorbance values are converted to percentage cell viability relative to the untreated control cells. The CC50, the concentration of this compound that reduces cell viability by 50%, is determined by regression analysis.

Figure 3: General workflow for an in vitro MTT cytotoxicity assay.

Conclusion

This compound is a promising broad-spectrum antiviral agent whose in vitro activity is critically linked to its intracellular metabolic activation.[1][4] Efficacy data reveals activity against several paramyxoviruses and bunyaviruses, although its potency can vary significantly between different cell lines.[1][2] This cell-line dependency underscores the importance of selecting appropriate in vitro systems for evaluation, as the efficiency of the phosphorylation cascade, particularly the RMP to RDP conversion, is a key bottleneck.[1] Further research is warranted to fully characterize the antiviral spectrum of this compound and to explore strategies, such as pronucleotide derivatives, that may bypass the rate-limiting activation steps and enhance its therapeutic potential.[4]

References

- 1. Cell line-dependent activation and antiviral activity of this compound, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Open Access) In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses. (2010) | Katrina Sleeman | 152 Citations [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. The toxicity in vitro of beta-amyloid protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro neurotoxicity of amyloid β-peptide cross-linked by transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]

T-1105: A Technical Whitepaper on the Viral Polymerase Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-1105, a pyrazinecarboxamide derivative and the non-fluorinated analogue of Favipiravir (B1662787) (T-705), is a broad-spectrum antiviral agent targeting the RNA-dependent RNA polymerase (RdRp) of numerous RNA viruses. As a prodrug, this compound requires intracellular conversion to its active triphosphate form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP), by host cell enzymes. This active metabolite is then recognized by viral RdRp as a purine (B94841) nucleotide mimic. Its incorporation into the nascent viral RNA strand leads to the inhibition of viral replication through mechanisms including chain termination and lethal mutagenesis. This document provides a detailed overview of the this compound inhibition pathway, its metabolic activation, antiviral spectrum, and the experimental protocols used for its characterization.

Mechanism of Action: Viral RdRp Inhibition

The antiviral activity of this compound is contingent upon its intracellular conversion to the active metabolite, this compound-RTP.[1][2] This active form functions as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of the genome of many RNA viruses.[3]

The mechanism of inhibition involves two primary proposed pathways:

-

Chain Termination: this compound-RTP is recognized by the viral RdRp and incorporated into the elongating viral RNA strand. The presence of the modified base can halt further extension of the RNA chain, effectively terminating the replication process.

-

Lethal Mutagenesis: The incorporation of this compound-RTP can lead to ambiguity in base pairing during subsequent rounds of replication. This increases the mutation rate within the viral genome to a level that is unsustainable, resulting in the production of non-viable viral progeny.[4]

Crucially, this compound-RTP shows selective inhibition of viral RdRp and does not significantly inhibit host DNA-dependent DNA or RNA polymerases, which accounts for its therapeutic window.[5] The viral RdRp is an ideal target as it is essential for the virus and absent in host mammalian cells.[6]

Metabolic Activation Pathway

This compound is a prodrug that must undergo a three-step intracellular conversion to become pharmacologically active. This metabolic activation is entirely dependent on host cell enzymatic machinery.

-

Monophosphorylation: this compound is converted to this compound-ribofuranosyl-5'-monophosphate (this compound-RMP). This initial and rate-limiting step is catalyzed by the host enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][5][7][8] Studies have shown that this compound is a poor substrate for HGPRT, which can limit its activation efficiency.[1][5]

-

Diphosphorylation: this compound-RMP is subsequently phosphorylated by host cellular kinases to form this compound-ribofuranosyl-5'-diphosphate (this compound-RDP).

-

Triphosphorylation: A final phosphorylation step, also mediated by host cellular kinases, converts this compound-RDP into the active this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).

The efficiency of this activation pathway can be cell-line dependent. For example, inefficient conversion of the monophosphate to the diphosphate (B83284) form has been identified as a bottleneck in A549, Vero, and HEK293T cells, whereas activation is more efficient in MDCK cells.[1][2]

Quantitative Antiviral Activity

The antiviral efficacy of this compound and its analogue T-705 has been evaluated against a wide array of RNA viruses. The 50% effective concentration (EC₅₀) varies depending on the virus and the cell line used for the assay, reflecting differences in both viral polymerase susceptibility and host cell metabolic activation.[1][2] While specific data for this compound is less prevalent, the extensive data for T-705 provides a strong reference for its expected spectrum of activity.

Table 1: In Vitro Antiviral Activity of T-705 (Favipiravir)

| Virus Family | Virus | Cell Line | Assay Type | EC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Orthomyxoviridae | Influenza A (H1N1) | MDCK | Plaque Reduction | 0.04 - 1.74 | --INVALID-LINK-- |

| Influenza A (H5N1) | MDCK | Yield Reduction | 1.3 - 7.7 | [9] | |

| Influenza B | MDCK | Plaque Reduction | 0.13 - 1.08 | --INVALID-LINK-- | |

| Arenaviridae | Junin Virus | Vero | CPE Reduction | 5.1 - 5.7 | [9] |

| Pichinde Virus | Vero | CPE Reduction | 5.1 - 5.7 | [9] | |

| Lassa Virus | Vero | Yield Reduction | 10.8 (EC₉₀) | [5] | |

| Bunyaviridae | Rift Valley Fever Virus | Vero | CPE Reduction | 32 - 191 | [9] |

| Sandfly Fever Virus | Vero | CPE Reduction | 32 - 191 | [9] | |

| Flaviviridae | Yellow Fever Virus | Vero | CPE Reduction | 335 | [9] |

| Picornaviridae | Foot-and-Mouth Disease Virus | BHK-21 | CPE Reduction | 89 | --INVALID-LINK-- |

| Coronaviridae | SARS-CoV-2 | Vero | CPE Reduction | 100 - 200 |[4] |

Table 2: Biochemical Polymerase Inhibition by T-705-RTP

| Viral Polymerase | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Influenza Virus RdRp | 32P-GTP Incorporation | 0.341 | [5] |

| Host Polymerase (for comparison) | |||

| Human DNA Polymerase α, β, γ | - | >1000 | [5] |

| Human RNA Polymerase II | - | 905 |[5] |

Key Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from virus-induced cell death.

Principle: In the absence of an effective antiviral, viral replication leads to morphological changes in the host cell monolayer, culminating in cell death (cytopathic effect). An effective antiviral agent will inhibit viral replication and preserve the integrity of the cell monolayer. Cell viability is typically quantified using a colorimetric or fluorometric readout after staining.

Detailed Methodology:

-

Cell Seeding: Seed a susceptible host cell line (e.g., MDCK, Vero) into 96-well microplates at a density that will form a confluent monolayer after 18-24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Treatment: Once cells are confluent, remove the growth medium and add the diluted this compound solutions to the wells. Include "cell control" (medium only, no virus) and "virus control" (medium with no drug, but with virus) wells.

-

Infection: Add the challenge virus at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until at least 80-90% CPE is visible in the virus control wells.

-

Quantification:

-

Remove the medium from the wells.

-

Add a cell viability staining solution, such as 0.1% Crystal Violet or a Neutral Red solution, and incubate for a specified time.[9]

-

Gently wash the plates to remove excess stain.

-

Solubilize the stain taken up by viable cells using a suitable solvent (e.g., methanol (B129727) or an ethanol/acetic acid solution).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for Crystal Violet) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell protection relative to the cell and virus controls. The EC₅₀ value is determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay quantifies the concentration of an antiviral required to reduce the number of infectious viral particles, measured as plaques.

Principle: A viral plaque is a localized area of cell death and lysis on a confluent monolayer, initiated by a single infectious virus particle. A semi-solid overlay medium restricts the spread of progeny virions, ensuring that each plaque is a distinct infectious unit. The effectiveness of an antiviral is measured by the reduction in the number of these plaques.

Detailed Methodology:

-

Cell Seeding: Prepare confluent monolayers of a susceptible host cell line in 6-well or 12-well plates.

-

Virus-Compound Incubation: In separate tubes, prepare serial dilutions of this compound. Mix each dilution with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU). Incubate this mixture at 37°C for 1 hour.

-

Adsorption: Remove the culture medium from the cell monolayers and inoculate them with the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.

-

Overlay Application: Carefully aspirate the inoculum and gently add a semi-solid overlay medium (e.g., containing 0.6% agarose (B213101) or Avicel) to each well. The overlay should contain the corresponding concentration of this compound.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).

-

Plaque Visualization:

-

Fix the cells, for example, with a 10% formaldehyde (B43269) solution.

-

Carefully remove the overlay.

-

Stain the cell monolayer with a solution like 0.1% Crystal Violet for 15-30 minutes.

-

Gently wash the wells with water to remove excess stain. Plaques will appear as clear, unstained zones against the purple background of viable cells.

-

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no drug). The EC₅₀ is the concentration of this compound that reduces the plaque count by 50%.

In Vitro RdRp Inhibition Assay (Primer Extension Assay)

This biochemical assay directly measures the inhibitory effect of the active drug metabolite (this compound-RTP) on the enzymatic activity of purified viral RdRp.

Principle: The activity of purified viral RdRp is measured by its ability to extend a short, labeled RNA primer that is annealed to a longer RNA template. In the presence of ribonucleoside triphosphates (NTPs), the polymerase adds nucleotides to the primer. The inhibition of this extension by this compound-RTP is visualized and quantified.

Detailed Methodology:

-

Reagents:

-

Purified recombinant viral RdRp complex (e.g., influenza virus PA/PB1/PB2).

-

RNA primer/template duplex: A short RNA primer (e.g., labeled with a 5' fluorescent dye like Cy5) annealed to a longer, unlabeled RNA template.

-

Reaction Buffer: Containing Tris-HCl, MgCl₂, KCl, and DTT.

-

Natural NTPs (ATP, GTP, CTP, UTP).

-

This compound-RTP (the active metabolite, which must be chemically or enzymatically synthesized).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, the RNA primer/template duplex, and the purified RdRp enzyme.

-

Add varying concentrations of this compound-RTP to the reaction tubes. Include a no-drug control.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

-

Initiation: Start the polymerase reaction by adding a mixture of all four natural NTPs.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Quenching: Stop the reaction by adding a quench buffer containing EDTA and formamide.

-

Product Analysis:

-

Denature the RNA products by heating.

-

Separate the extended RNA products from the unextended primer by size using denaturing polyacrylamide gel electrophoresis (Urea-PAGE).

-

Visualize the fluorescently labeled RNA bands using an appropriate gel imaging system.

-

-

Data Analysis: Quantify the intensity of the bands corresponding to the full-length extended product and the unextended primer. The IC₅₀ value is the concentration of this compound-RTP that reduces the amount of extended product by 50% compared to the no-drug control.

Conclusion

This compound represents a significant broad-spectrum antiviral scaffold that operates through the targeted inhibition of viral RNA-dependent polymerase. Its efficacy is dependent on a host-mediated metabolic activation pathway, which can be a limiting factor in certain cellular environments. The dual mechanisms of chain termination and lethal mutagenesis provide a robust barrier to viral replication. The technical protocols detailed herein—CPE inhibition, plaque reduction, and in vitro polymerase assays—are fundamental tools for the continued evaluation and development of this compound and other next-generation polymerase inhibitors for the treatment of a wide range of RNA viral diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell line-dependent activation and antiviral activity of this compound, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the clinical utility of favipiravir (T-705) in coronavirus disease of 2019: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]

- 8. Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Journey of T-1105: An In-depth Guide to its Metabolism and Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular metabolism and activation of T-1105, a promising antiviral agent. This compound, the non-fluorinated analogue of favipiravir (B1662787) (T-705), requires intracellular conversion to its active form to exert its inhibitory effects on viral RNA-dependent RNA polymerase. Understanding the intricacies of this metabolic pathway is crucial for optimizing its therapeutic potential and developing next-generation antiviral strategies. This document details the key enzymatic steps, presents quantitative data from various cell lines, outlines experimental protocols for its study, and provides visual representations of the core processes.

The Metabolic Activation Cascade of this compound

This compound is a prodrug that must undergo a series of intracellular transformations to become pharmacologically active.[1][2][3] The activation process is a multi-step enzymatic cascade, primarily involving host cellular enzymes.[4] The key steps are ribosylation and subsequent phosphorylation to yield the active metabolite, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).[5][6][7]

The initial and rate-limiting step is the conversion of this compound to its monophosphate derivative, this compound-ribofuranosyl-5'-monophosphate (this compound-RMP).[8] This reaction is catalyzed by the cellular enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[4][8] Subsequently, cellular kinases further phosphorylate this compound-RMP to its diphosphate (B83284) (this compound-RDP) and finally to the active triphosphate (this compound-RTP) form.[4][8] The active this compound-RTP then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase, disrupting viral replication.[1][4]

Interestingly, the efficiency of this activation pathway can be cell-line dependent.[5] For instance, this compound shows higher antiviral activity in Madin-Darby canine kidney (MDCK) cells compared to A549, Vero, and HEK293T cells.[5] This difference is attributed to a less efficient conversion of the monophosphate to the diphosphate form in the latter cell lines.[5]

A fourth metabolite, the NAD analogue of this compound, has also been identified and can be formed by nicotinamide (B372718) mononucleotide adenylyltransferase.[5] The biological significance of this metabolite is an area of ongoing research.

Below is a diagram illustrating the metabolic activation pathway of this compound.

Quantitative Analysis of this compound Metabolism

The intracellular concentration of the active metabolite, this compound-RTP, is a critical determinant of the antiviral efficacy of this compound. Several studies have quantified the formation of this compound-RTP in various cell lines. The following tables summarize the key quantitative data available.

Table 1: Intracellular Accumulation of this compound-RTP in Different Cell Lines

| Cell Line | Extracellular this compound Conc. (mM) | Incubation Time (h) | This compound-RTP Level (pmol/10^6 cells) | Reference |

| MDCK | 0.5 | 24 | 841 | [4] |

| MDCK | 1 | 24 | 1,228 | [4] |

| A549 | Not Specified | Not Specified | Lower than T-705-RTP | [5] |

| Vero | Not Specified | Not Specified | Lower than T-705-RTP | [5] |

| HEK293T | Not Specified | Not Specified | Lower than T-705-RTP | [5] |

Table 2: Antiviral Activity of this compound in MDCK Cells

| Virus | EC50 (µM) | Reference |

| Parainfluenza-3 virus | 17 | [6] |

| Punta Toro virus | 24 | [6] |

Experimental Protocols for Studying this compound Metabolism

The quantification of this compound and its metabolites is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Quantification of this compound Metabolites by HPLC

A strong anion exchange HPLC method with UV detection can be used to quantify this compound-RTP levels in cell lysates.[9]

-

Sample Preparation:

-

Harvest cells and lyse them.

-

Deproteinize the cell lysate, for example, by adding an equal volume of a 1:1 methanol (B129727):acetonitrile (B52724) solution.[10]

-

Clarify the lysate by centrifugation.[10]

-

Evaporate the supernatant and reconstitute it in the HPLC mobile phase.[10]

-

-

HPLC Conditions:

-

Column: Strong anion exchange column.[9]

-

Detection: UV detection at 360 nm.[9][10] this compound and its metabolites absorb at this wavelength, while natural nucleotides like ATP and GTP do not, minimizing interference.[9]

-

Quantification: Generate a standard curve with known concentrations of purified this compound-RTP to quantify the amount in the samples.[10] The peak area is integrated and compared to the standard curve.[10]

-

Quantification of this compound and its Metabolites by LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound and its metabolites in biological matrices like plasma.[11][12][13]

-

Sample Preparation (Plasma):

-

LC-MS/MS Conditions:

-

Column: A C18 reverse-phase column is commonly used.[11][14]

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid.[11]

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.[11][12]

-

Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[12][13] Specific precursor-to-product ion transitions for this compound and its metabolites are monitored.[12]

-

Internal Standard: A stable isotope-labeled version of this compound (e.g., [¹³C,¹⁵N]-favipiravir) is often used as an internal standard to ensure accuracy.[14]

-

Below is a diagram illustrating a general workflow for the quantification of this compound metabolites.

Conclusion

The cellular metabolism of this compound is a critical area of study for understanding its antiviral mechanism and optimizing its clinical application. The conversion to the active triphosphate form, this compound-RTP, is a prerequisite for its therapeutic effect. This guide has provided a detailed overview of the metabolic pathway, summarized key quantitative data, and outlined the experimental protocols used to investigate these processes. Further research into the cell-type-specific differences in metabolism and the identification of all enzymes involved will be instrumental in advancing the development of this compound and related antiviral compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of Favipiravir? [synapse.patsnap.com]

- 3. Favipiravir - Wikipedia [en.wikipedia.org]

- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell line-dependent activation and antiviral activity of this compound, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alterations in favipiravir (T-705) pharmacokinetics and biodistribution in a hamster model of viral hemorrhagic fever - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous quantitation of favipiravir and its hydroxide metabolite in human plasma and hamster matrices using a UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. vibgyorpublishers.org [vibgyorpublishers.org]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of Favipiravir in Human Plasma LC-MS : Shimadzu (Deutschland) [shimadzu.de]

T-1105: A Technical Whitepaper on a Broad-Spectrum Antiviral Agent for Emerging Viral Threats

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-1105, a pyrazinecarboxamide derivative and a structural analog of Favipiravir (T-705), has emerged as a promising broad-spectrum antiviral agent with potential applications against a range of emerging RNA viral threats.[1][2] This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, antiviral spectrum, and the methodologies used for its evaluation. As a prodrug, this compound requires intracellular conversion to its active triphosphate form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP), which then acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This guide consolidates available quantitative data, details relevant experimental protocols, and presents visual diagrams of key pathways and workflows to support further research and development efforts.

Mechanism of Action

This compound exerts its antiviral activity through the selective inhibition of viral RdRp, a crucial enzyme for the replication of many RNA viruses.[1][2] The mechanism can be delineated into two primary stages: intracellular activation and viral polymerase inhibition.

1.1. Intracellular Metabolic Activation:

This compound is a prodrug that must be metabolized intracellularly to its active form.[1] This multi-step process involves cellular enzymes to convert this compound into its active triphosphate metabolite, this compound-RTP. The activation pathway is understood to proceed as follows:

-

Ribosylation: this compound is converted to its ribonucleoside monophosphate (this compound-RMP). This conversion is a critical and often rate-limiting step.[3]

-

Phosphorylation: this compound-RMP is subsequently phosphorylated to the diphosphate (B83284) (this compound-RDP) and finally to the active triphosphate (this compound-RTP) form.

The efficiency of this activation process can be cell-line dependent, which accounts for the variability in antiviral activity observed in different in vitro systems.[4][5]

1.2. Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp):

The active metabolite, this compound-RTP, acts as a competitive inhibitor of the viral RdRp. It mimics natural purine (B94841) nucleosides and is incorporated into the nascent viral RNA strand. This incorporation leads to two primary antiviral effects:

-

Chain Termination: The incorporation of this compound-RTP can halt the elongation of the viral RNA, thereby terminating replication.

-

Lethal Mutagenesis: The presence of this compound within the viral genome can induce a high rate of mutations, leading to the production of non-viable viral progeny.[3]

Antiviral Spectrum and Efficacy

This compound has demonstrated a broad spectrum of activity against various RNA viruses. The following table summarizes the available quantitative data on its in vitro efficacy.

| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |

| Parainfluenza-3 virus | MDCK | Not Specified | 17 | [1] |

| Punta Toro virus | MDCK | Not Specified | 24 | [1] |

| Zika virus (SZ01) | Vero | Not Specified | 97.5 | [1] |

| SFTS virus | Vero | Not Specified | 49 (IC50) | [1] |

Experimental Protocols

3.1. Representative In Vitro Antiviral Assay: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

3.1.1. Materials:

-

Cells: A susceptible cell line for the virus of interest (e.g., MDCK for influenza, Vero for Zika).

-

Virus: A well-characterized stock of the virus to be tested.

-

Compound: this compound dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Media: Cell culture growth medium and infection medium (serum-free or low-serum).

-

Overlay Medium: Medium containing a solidifying agent (e.g., agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.

-

Stain: A vital stain (e.g., crystal violet) to visualize cell monolayers.

3.1.2. Procedure:

-

Cell Seeding: Seed the susceptible cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare a series of dilutions of this compound in infection medium.

-

Virus Infection: Remove the growth medium from the cells and infect them with a known amount of virus (multiplicity of infection, MOI) for a defined period (e.g., 1 hour).

-

Compound Treatment: After the infection period, remove the virus inoculum and add the different concentrations of the this compound dilutions to the cells.

-

Overlay: Add the overlay medium to each well to solidify and prevent non-localized viral spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).

-

Staining and Plaque Counting: Remove the overlay, fix the cells, and stain with crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The 50% effective concentration (EC50) is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Clinical Development Status

A thorough search of clinical trial registries reveals no ongoing or completed clinical trials for the antiviral agent this compound for the treatment of any viral infections. It is important to distinguish this compound from other investigational drugs with similar designations, such as AR-1105, ATH-1105, and APH-1105, which are being developed for unrelated indications. The clinical development of this compound as an antiviral therapeutic has not been initiated or publicly disclosed.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of broad-spectrum antiviral drugs. Its mechanism of action, targeting the highly conserved viral RdRp, makes it an attractive candidate for combating emerging and re-emerging RNA viruses. The available in vitro data demonstrates its potential, although further studies are required to fully elucidate its antiviral profile and therapeutic window.

Future research should focus on:

-

Expanding the Antiviral Profile: Testing this compound against a wider panel of emerging viral threats.

-

In Vivo Efficacy and Pharmacokinetics: Evaluating the efficacy, safety, and pharmacokinetic profile of this compound in relevant animal models.

-

Optimization of Activation: Investigating strategies to enhance the intracellular activation of this compound to improve its potency and overcome cell-line dependent limitations.

-

Combination Studies: Exploring the potential for synergistic effects when this compound is used in combination with other antiviral agents.

This technical guide provides a foundational understanding of this compound for the scientific community. Continued investigation into this compound and its derivatives is warranted to assess its full potential as a therapeutic agent in the ongoing fight against viral diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell line-dependent activation and antiviral activity of this compound, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of T-1105: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1105, a pyrazinecarboxamide derivative, is a novel antiviral agent that has demonstrated broad-spectrum activity against various RNA viruses. It is a structural analogue of Favipiravir (T-705), from which it differs by the absence of a fluorine atom at the 6th position of the pyrazine (B50134) ring.[1][2] this compound was discovered by Toyama Chemical Co., Ltd. (now part of FUJIFILM Corporation) during a screening for anti-influenza virus compounds.[3] Like its fluorinated counterpart, this compound is a prodrug that requires intracellular conversion to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP), to exert its antiviral effect.[2][4] This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[2]

This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, drawing from available preclinical data. Due to the limited amount of publicly accessible quantitative pharmacokinetic data for this compound, this guide also includes comparative information on its well-studied analogue, T-705, to provide a relevant context for researchers.

Pharmacokinetics

The study of this compound's pharmacokinetics is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which collectively determine its therapeutic efficacy and safety. While comprehensive clinical pharmacokinetic data for this compound is not yet available in the public domain, preclinical studies, particularly in a porcine model, have provided initial insights into its in vivo behavior.

Data Presentation

Due to the scarcity of published quantitative pharmacokinetic parameters for this compound, a detailed comparative table with its analogue, T-705, is not feasible. However, the available qualitative and semi-quantitative data from a key preclinical study are summarized below.

Table 1: Summary of In Vivo Pharmacokinetic Data for this compound in a Porcine Model

| Parameter | Finding | Species | Dosing Regimen | Study Context | Source |

| Oral Bioavailability | Implied to be significant. This compound was orally administered and resulted in plasma concentrations sufficient to exert a potent antiviral effect, as evidenced by the complete protection of pigs from Foot-and-Mouth Disease Virus (FMDV) infection and the absence of viremia. | Pig | 200 mg/kg, twice daily for 6 days | Efficacy study against FMDV | [4] |

| Plasma Concentration | Maintained at high levels, exceeding the in vitro antiviral concentrations required to inhibit FMDV. | Pig | 200 mg/kg, twice daily for 6 days | Efficacy study against FMDV | [4] |

Note: Specific quantitative values for Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and elimination half-life for this compound are not available in the cited literature.

Bioavailability

The oral bioavailability of a drug is a critical determinant of its clinical utility. The available evidence strongly suggests that this compound possesses good oral bioavailability. In a study involving pigs challenged with FMDV, oral administration of this compound provided complete protection against the disease.[4] The absence of detectable infectious virus and viral genetic material in the serum of treated animals indicates that this compound was absorbed into the systemic circulation to an extent sufficient to exert a robust antiviral effect.[4]

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound are limited in publicly accessible literature. However, the methodology from the key in vivo efficacy study in pigs provides a framework for understanding how its oral bioavailability and antiviral activity were assessed.

In Vivo Efficacy and Oral Bioavailability Assessment in a Porcine Model for FMDV

-

Animal Model: Domestic pigs.[4]

-

Virus Challenge: Inoculation with a porcinophilic FMDV serotype O, topotype CATHAY.[4]

-

Drug Formulation and Administration: this compound was administered orally.[4]

-

Dosing Regimen: 200 mg/kg of body weight, administered twice daily for 6 days. The first dose was given either 1 hour before or 6 hours after virus inoculation.[4]

-

Sample Collection: Serum, oral and nasal discharges, and tissues were collected 48 hours after virus inoculation.[4]

-

Analytical Methods:

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound involves its intracellular conversion to an active form that inhibits the viral RNA polymerase. The experimental workflow for the in vivo pig study demonstrates the process of evaluating its oral efficacy.

References

- 1. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Cell line-dependent activation and antiviral activity of this compound, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]

T-1105: A Comprehensive Technical Review of Preclinical Safety and Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1105, more widely known as Favipiravir (B1662787), is a broad-spectrum antiviral agent that has garnered significant attention for its potential therapeutic applications against a range of RNA viruses. As a purine (B94841) nucleic acid analogue, its mechanism of action centers on the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This technical guide provides an in-depth overview of the preclinical safety profile and in vitro cytotoxicity of this compound, presenting key data in a structured format to facilitate informed research and development decisions.

Mechanism of Action

This compound is a prodrug that, upon entering a cell, undergoes intracellular phosphoribosylation to be converted into its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active metabolite structurally mimics purine nucleosides (adenosine and guanosine (B1672433) triphosphates). The viral RdRp enzyme mistakenly incorporates Favipiravir-RTP into the nascent viral RNA strand. This incorporation does not immediately terminate chain elongation but instead leads to an accumulation of non-viable mutations in the viral genome, a process known as lethal mutagenesis. This ultimately prevents the production of functional, infectious viral particles.[1][2]

In Vitro Cytotoxicity

A range of in vitro studies have been conducted to determine the cytotoxic potential of this compound in various cell lines. These studies are crucial for establishing the therapeutic index of the drug.

Table 1: Summary of In Vitro Cytotoxicity of this compound (Favipiravir)

| Cell Line | Assay Type | Concentration Range Tested | Cytotoxicity Observed | Reference |

| Vero E6 | Not specified | 0.25 - 3 mg/mL | Not cytotoxic | [3] |

| Calu-3 | MTT Assay | 0.1571 - 7.855 mg/mL (0.1 - 50 mM) | No significant difference in cell viability compared to control | [3] |